

A Comparative Analysis of GSK3532795 and Standard Antiretroviral Therapy for HIV-1

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An in-depth review of the efficacy, safety, and mechanistic profile of the novel maturation inhibitor **GSK3532795** against established standard-of-care antiretroviral regimens for the treatment of HIV-1 infection.

This guide provides a comprehensive comparison of the investigational drug **GSK3532795** and standard antiretroviral drugs for researchers, scientists, and drug development professionals. The document synthesizes available clinical trial data, details experimental methodologies, and visually represents key biological and procedural pathways.

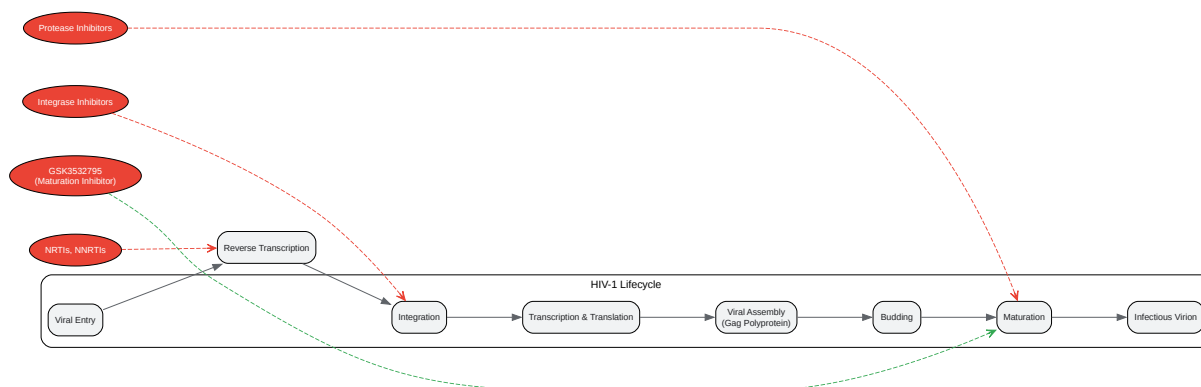
Introduction

GSK3532795 (formerly BMS-955176) is a second-generation HIV-1 maturation inhibitor.[1][2][3] This class of drugs presents a novel mechanism of action, targeting the final stages of the viral lifecycle.[2] Standard antiretroviral therapy (ART) has significantly advanced the management of HIV-1, transforming it into a chronic manageable condition.[4] Current standard-of-care regimens typically involve a combination of drugs from different classes, including nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), protease inhibitors (PIs), and integrase strand transfer inhibitors (INSTIs).[4][5] The exploration of new drug classes like maturation inhibitors is driven by the need for alternative treatment options, particularly for patients with multi-drug resistant virus strains.[2]

Mechanism of Action: A Novel Approach to HIV-1 Inhibition

GSK3532795 functions by specifically inhibiting the final cleavage step in the processing of the viral Gag polyprotein.^{[1][2]} This crucial step, mediated by the viral protease, involves the separation of the capsid protein (p24) from the spacer peptide 1 (SP1).^{[1][2]} By blocking this cleavage, **GSK3532795** prevents the proper assembly and maturation of the viral core, resulting in the production of immature, non-infectious virions.^[6]

Standard antiretroviral drugs, in contrast, target earlier stages of the HIV-1 replication cycle. NRTIs and NNRTIs inhibit the reverse transcriptase enzyme, preventing the conversion of viral RNA into DNA.^[4] Protease inhibitors block the activity of the viral protease, but at multiple cleavage sites within the Gag and Gag-Pol polyproteins.^[4] Integrase inhibitors prevent the integration of the viral DNA into the host cell's genome.^[4]



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Figure 1: HIV-1 Lifecycle and Points of Antiretroviral Drug Intervention.

Comparative Efficacy: Clinical Trial Data

The primary evidence for the efficacy of **GSK3532795** comes from a Phase IIb, randomized, active-controlled, double-blind, international trial (Study 205891; NCT02415595).^{[2][3]} This study evaluated the safety and efficacy of three different once-daily doses of **GSK3532795** (60 mg, 120 mg, and 180 mg) compared to a standard dose of efavirenz (EFV, 600 mg).^{[2][3]} Both **GSK3532795** and efavirenz were administered in combination with a fixed-dose backbone of

tenofovir disoproxil fumarate and emtricitabine (TDF/FTC).[2][3] The study enrolled treatment-naïve HIV-1-infected adults.[2][3]

The primary endpoint was the proportion of participants with plasma HIV-1 RNA levels below 40 copies/mL at 24 weeks of treatment.[2][3]

Table 1: Virologic Response at Week 24 in Study 205891 (NCT02415595)

Treatment Group	N	Responders (HIV-1 RNA <40 copies/mL)	Response Rate (%)
GSK3532795 60 mg + TDF/FTC	52	42	81%
GSK3532795 120 mg + TDF/FTC	51	39	76%
GSK3532795 180 mg + TDF/FTC	52	43	83%
Efavirenz 600 mg + TDF/FTC	51	39	77%

Data sourced from the primary analysis of the Phase IIb trial.[2][3]

The results demonstrated that all three doses of **GSK3532795**, in combination with TDF/FTC, had comparable efficacy to the standard-of-care efavirenz regimen at 24 weeks.[2][3]

Safety and Tolerability Profile

While the efficacy of **GSK3532795** was comparable to the standard regimen, the safety and tolerability profiles showed notable differences.

Table 2: Key Adverse Events in Study 205891 (NCT02415595)

Adverse Event Category	GSK3532795 (All Doses)	Efavirenz
Gastrointestinal Adverse Events	3-4 fold higher rates	Lower rates
Serious Adverse Events	5%	9%
Adverse Events Leading to Discontinuation	5%	17%

Data sourced from the primary analysis of the Phase IIb trial.[\[2\]](#)[\[3\]](#)

A significant observation was the 3- to 4-fold higher rate of gastrointestinal adverse events in the **GSK3532795** arms compared to the efavirenz arm.[\[2\]](#)[\[3\]](#) Conversely, the efavirenz group experienced a higher percentage of serious adverse events and adverse events leading to discontinuation of treatment.[\[2\]](#)[\[3\]](#)

Resistance Profile

A critical aspect of any antiretroviral agent is its resistance profile. In the Phase IIb study, a higher rate of treatment-emergent resistance to the NRTI backbone (TDF/FTC) was observed in the **GSK3532795** arms compared to the efavirenz arm.[\[2\]](#) Of the 15 participants receiving **GSK3532795** who met the criteria for resistance testing, 10 developed emergent substitutions at reverse transcriptase position M184, which confers resistance to emtricitabine.[\[2\]](#) One participant in the **GSK3532795** arms developed a mutation at position K65.[\[2\]](#) In contrast, the single participant in the efavirenz arm who met the criteria for resistance testing did not show any NRTI or NNRTI mutations.[\[2\]](#)

Experimental Protocols

While the full, detailed clinical trial protocol for NCT02415595 is not publicly available, the following methodologies are based on the published study information and standard practices in HIV clinical trials.

Study Design and Participants

The study was a Phase IIb, randomized, active-controlled, double-blind, multicenter trial. Eligible participants were adults aged 18 years or older, with HIV-1 infection, who were

antiretroviral treatment-naïve. Key inclusion criteria likely included a plasma HIV-1 RNA level above a certain threshold (e.g., >1,000 copies/mL) and a CD4+ T-cell count that did not warrant immediate initiation of therapy for opportunistic infections. Exclusion criteria would have typically included evidence of significant renal or hepatic impairment, pregnancy or breastfeeding, and known resistance to any of the study drugs.

Interventions

Participants were randomized in a 1:1:1:1 ratio to one of the four treatment arms:

- **GSK3532795** 60 mg once daily + TDF/FTC
- **GSK3532795** 120 mg once daily + TDF/FTC
- **GSK3532795** 180 mg once daily + TDF/FTC
- Efavirenz 600 mg once daily + TDF/FTC

The TDF/FTC was administered as a fixed-dose combination tablet (300 mg/200 mg) once daily.

Efficacy and Safety Assessments

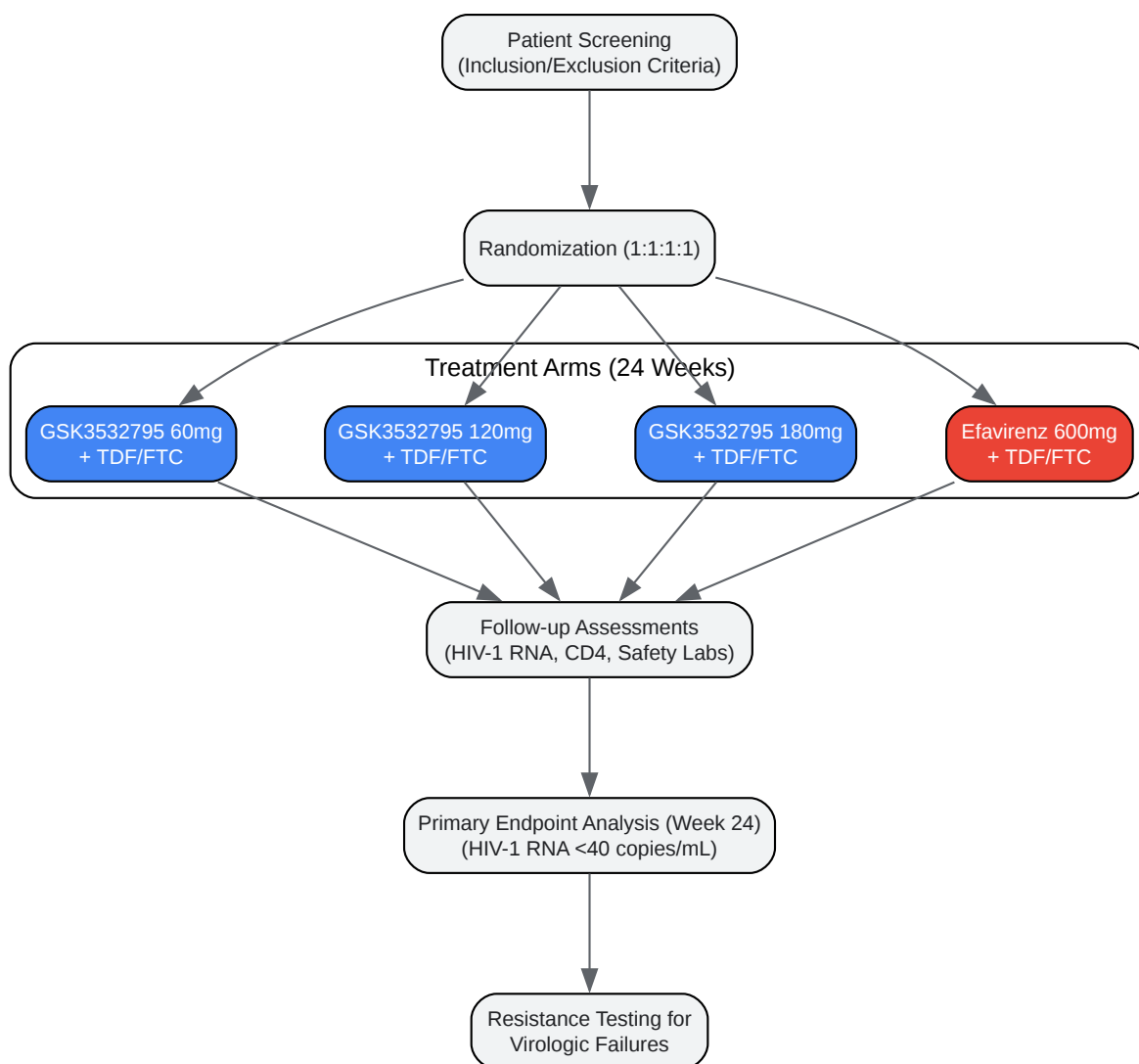
The primary efficacy endpoint was the proportion of participants with HIV-1 RNA <40 copies/mL at week 24. Secondary endpoints likely included the change from baseline in CD4+ T-cell count, the incidence of virologic failure, and the development of genotypic and phenotypic resistance.

Safety assessments included the monitoring and recording of all adverse events, serious adverse events, and laboratory abnormalities throughout the study.

Virologic and Resistance Assays

- **HIV-1 RNA Quantification:** Plasma HIV-1 RNA levels were likely measured using a validated, commercially available real-time PCR-based assay, such as the Roche COBAS AmpliPrep/COBAS TaqMan HIV-1 Test, which has a lower limit of quantification around 20-40 copies/mL.

- Genotypic Resistance Testing: For participants who experienced virologic failure, genotypic resistance testing of the HIV-1 pol gene (encoding reverse transcriptase and protease) was performed. This would have involved sequencing the viral RNA from plasma samples to identify mutations known to be associated with resistance to NRTIs and NNRTIs.



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Figure 2: Simplified Workflow of the Phase IIb Clinical Trial (NCT02415595).

Conclusion

GSK3532795, a second-generation HIV-1 maturation inhibitor, demonstrated virologic efficacy comparable to a standard efavirenz-based antiretroviral regimen in treatment-naïve adults with HIV-1 infection.[2][3] This finding validated the novel mechanism of action as a viable strategy for viral suppression. However, the development of **GSK3532795** was halted due to an unfavorable safety and resistance profile.[1] Specifically, the higher incidence of gastrointestinal side effects and, more critically, the increased emergence of resistance to the accompanying NRTI backbone drugs, presented significant clinical challenges.[2]

This comparative analysis underscores the rigorous evaluation that investigational drugs undergo. While **GSK3532795** did not proceed to later-stage clinical development, the research has provided valuable insights into the role of maturation inhibitors and will inform the development of future antiretroviral agents with novel mechanisms of action. The data from this study highlights the importance of considering not only primary efficacy but also the complete safety, tolerability, and resistance profiles when comparing new therapeutic agents to established standards of care.

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